3-Fluoro-5-methoxybenzoic acid

Descripción general

Descripción

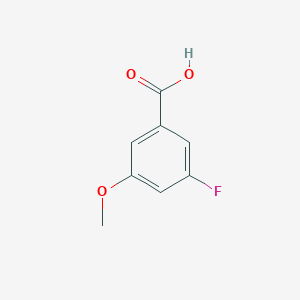

3-Fluoro-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by a fluorine atom and a methoxy group, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-5-methoxybenzoic acid involves the hydrolysis of 3-Fluoro-5-methoxybenzonitrile. The reaction is typically carried out in the presence of methanol and sodium hydroxide at elevated temperatures. The mixture is stirred at 100°C overnight to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are applied to scale up the production process while ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine substituent enables nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can undergo esterification to form esters.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Esterification: Reagents like methanol and sulfuric acid are used under reflux conditions.

Major Products:

Nucleophilic Aromatic Substitution: Substituted aromatic compounds.

Esterification: Methyl esters of this compound.

Aplicaciones Científicas De Investigación

Drug Development

3-Fluoro-5-methoxybenzoic acid serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure is beneficial for enhancing the pharmacokinetic properties of drugs, such as improving bioavailability and metabolic stability.

Case Study : Research indicates that derivatives of this compound are being explored for their potential in treating neurodegenerative diseases, including Alzheimer's disease. The fluoro group is known to influence the binding affinity of compounds to biological targets, which is critical in drug design .

Antimicrobial Agents

The compound has been utilized in synthesizing new derivatives with antimicrobial properties. For example, studies have shown that modifications of this compound can lead to the development of oxadiazole derivatives that exhibit significant antibacterial activity .

Organic Synthesis

This compound is a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.

Reactions Involving this compound

- Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.

- Friedel-Crafts Acylation : The compound can be converted into acyl chlorides, which can then participate in Friedel-Crafts reactions to introduce acyl groups into aromatic systems.

| Reaction Type | Description |

|---|---|

| Fischer Esterification | Forms esters with alcohols |

| Friedel-Crafts | Introduces acyl groups into aromatic compounds |

Agrochemical Applications

The fluorinated nature of this compound also makes it a candidate for agrochemical applications. Fluorinated compounds often exhibit enhanced biological activity and stability, making them suitable for use as herbicides or pesticides.

Material Science

In material science, this compound can be utilized as a precursor for creating fluorinated polymers or coatings, which possess unique properties such as hydrophobicity and chemical resistance.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-methoxybenzoic acid is primarily related to its chemical reactivity. The fluorine and methoxy substituents influence the electron density on the benzene ring, affecting its reactivity in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in different environments.

Comparación Con Compuestos Similares

- 3-Fluoro-4-methoxybenzoic acid

- 3-Fluoro-5-nitrobenzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

- 3-Amino-5-fluorobenzoic acid

Comparison: 3-Fluoro-5-methoxybenzoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern influences its reactivity and properties compared to other similar compounds. For example, 3-Fluoro-4-methoxybenzoic acid has the methoxy group at a different position, leading to variations in its chemical behavior and applications .

Actividad Biológica

3-Fluoro-5-methoxybenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, supported by relevant research findings and case studies.

This compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions involving fluorinated precursors. The presence of the fluorine atom enhances the compound's reactivity and stability, making it suitable for further modifications in drug development. The methoxy group contributes to the compound's lipophilicity, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 2 |

| Enterococcus faecalis | 1 |

| Escherichia coli | 2 - 4 |

These findings suggest that the compound could serve as a promising candidate in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies have demonstrated that it inhibits pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the efficacy of this compound against biofilms formed by Staphylococcus aureus. The compound demonstrated a remarkable ability to disrupt biofilm formation at concentrations as low as 1 µg/mL, highlighting its potential as an antibiofilm agent .

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of this compound are ongoing. Preliminary results indicate that when administered in an animal model, it significantly reduced bacterial load and inflammation markers compared to control groups, suggesting a dual action mechanism that targets both bacterial growth and inflammatory responses .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Bacterial Cell Wall Synthesis: The fluorine atom may enhance binding affinity to bacterial enzymes involved in cell wall synthesis.

- Modulation of Inflammatory Pathways: The methoxy group may interact with signaling pathways that regulate inflammation.

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Fluoro-5-methoxybenzoic acid?

Basic Synthesis Approach

A viable route involves functionalizing a benzoic acid precursor with fluorine and methoxy groups. For example, halogenation of 5-methoxybenzoic acid using a fluorinating agent like Selectfluor™ under controlled pH (e.g., in acetonitrile/water) can introduce the fluorine substituent at the 3-position. Subsequent purification via recrystallization (e.g., using ethanol/water mixtures) ensures product isolation .

Advanced Optimization

To enhance yield and regioselectivity:

- Protection/Deprotection Strategies : Protect the carboxylic acid group as a methyl ester during fluorination to prevent side reactions. Deprotect using aqueous NaOH or LiOH .

- Catalytic Systems : Explore palladium-catalyzed coupling for introducing fluorine in complex scaffolds .

- Reaction Monitoring : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to track intermediate formation .

Q. How can researchers confirm the purity and structure of this compound post-synthesis?

Basic Characterization

- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) to assess purity (>98% by area normalization) .

- NMR Spectroscopy :

Advanced Techniques

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₇FO₃) with m/z calculated [M-H]⁻ = 183.0361 .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by analyzing crystal packing and dihedral angles, as demonstrated for structurally related fluorinated benzoates .

Q. What strategies improve solubility and stability of this compound in biological assays?

Basic Methodology

- Solubility Enhancement : Dissolve in DMSO (10–50 mM stock solutions) and dilute in PBS (pH 7.4) for aqueous compatibility. Solubility in ethanol or dimethylformamide (DMF) is typically >50 mg/mL .

- Stability Testing : Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) under varying pH (4–9) and temperatures (4–37°C) .

Advanced Formulation

- Prodrug Design : Synthesize methyl or ethyl esters to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Lyophilization : Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants for long-term storage .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for derivatives?

Advanced Troubleshooting

- Crystallographic Refinement : Compare experimental X-ray data with computational models (e.g., density functional theory (DFT)) to validate bond lengths and angles. For example, discrepancies in dihedral angles between methoxy and fluorine groups may arise from crystal packing effects .

- Dynamic NMR Studies : Investigate rotational barriers of the methoxy group at variable temperatures to explain split signals in ¹H NMR .

Q. What are potential biomedical applications of this compound based on structural analogs?

Research Applications

- Enzyme Inhibition : The compound’s similarity to salicylic acid suggests potential as a cyclooxygenase (COX) inhibitor. Test inhibition kinetics using fluorometric assays (e.g., COX-1/2 screening kits) .

- Antimicrobial Agents : Fluorinated benzoic acids often disrupt bacterial membrane synthesis. Evaluate minimum inhibitory concentrations (MIC) against Gram-positive/negative strains .

- Prodrug Development : Incorporate into larger scaffolds (e.g., peptide conjugates) for targeted drug delivery, leveraging its carboxylic acid group for covalent linkage .

Q. What safety protocols are critical when handling this compound?

Basic Safety Measures

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong bases to prevent decomposition .

Advanced Hazard Mitigation

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of via hazardous waste channels .

- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe handling thresholds .

Q. How can computational tools aid in designing derivatives of this compound?

Advanced Methodologies

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Synthia™) to predict feasible routes for introducing substituents at the 2- or 4-positions .

- Docking Studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize derivatives with enhanced binding affinity .

Propiedades

IUPAC Name |

3-fluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHJSLPINVJGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620499 | |

| Record name | 3-Fluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176548-72-4 | |

| Record name | 3-Fluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.